![molecular formula C26H24NOP B12893149 (4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a biphenyl core substituted with a dimethylamino group and a diphenylphosphine oxide moiety. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation of the phosphine to the phosphine oxide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism by which (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The dimethylamino group can donate electron density, while the phosphine oxide can act as a strong ligand, stabilizing various metal complexes. This dual functionality makes it a versatile compound in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- Diphenylphosphine oxide
- 1-(4-(Dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one
Uniqueness
Compared to similar compounds, (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its unique combination of a biphenyl core and the presence of both dimethylamino and diphenylphosphine oxide groups. This structural arrangement provides enhanced stability and reactivity, making it particularly useful in applications requiring robust and versatile ligands .
Eigenschaften
Molekularformel |
C26H24NOP |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-(4-diphenylphosphorylphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C26H24NOP/c1-27(2)23-17-13-21(14-18-23)22-15-19-26(20-16-22)29(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,1-2H3 |
InChI-Schlüssel |
VGVIODHYIQASRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


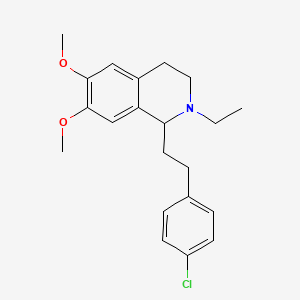
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
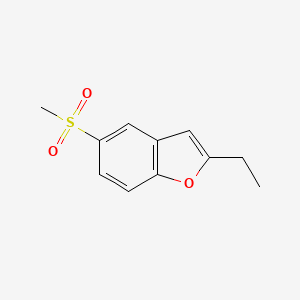
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
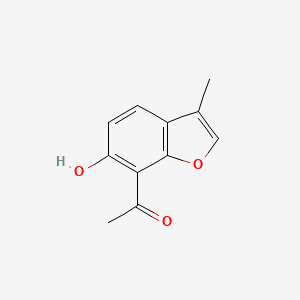
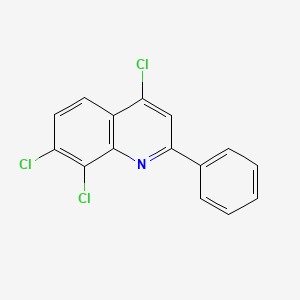
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

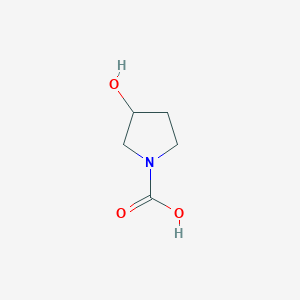
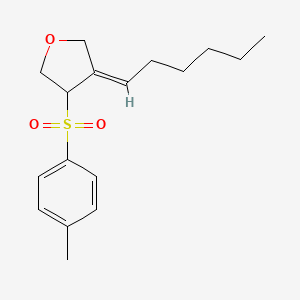
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
